molecular formula C20H18FN3O2 B5211897 N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B5211897
M. Wt: 351.4 g/mol
InChI Key: WHFXBEYIVZKIHE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in the structure often enhances the compound’s stability and biological activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-18(20(26)22-16-10-8-15(21)9-11-16)24-19(25)13-12-17(23-24)14-6-4-3-5-7-14/h3-13,18H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFXBEYIVZKIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridazinone Core: This can be achieved by reacting hydrazine derivatives with diketones under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Fluorination: The fluorine atom is usually introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
  • N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
  • N-(4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Uniqueness

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

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